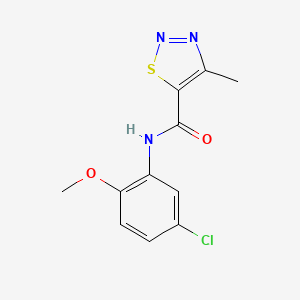

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c1-6-10(18-15-14-6)11(16)13-8-5-7(12)3-4-9(8)17-2/h3-5H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQCNEPDFONAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with various reagents to form the desired thiadiazole ring. One common method includes the cyclization of 5-chloro-2-methoxyphenylhydrazine with carbon disulfide and subsequent reaction with methyl iodide to introduce the methyl group at the 4-position of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide is its anticancer properties. Research has shown that derivatives of thiadiazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide possess cytotoxic effects against liver carcinoma (HEPG2) and other tumor cell lines, demonstrating potential as chemotherapeutic agents .

Case Study: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of newly synthesized thiadiazole derivatives, several compounds were tested against liver carcinoma cell lines. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their efficacy in inhibiting cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HEPG2 | 0.72 |

| Compound 2 | HEPG2 | 1.94 |

| Doxorubicin | HEPG2 | 0.72 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide. Research has demonstrated that modifications to the thiadiazole ring and substituents on the aromatic moieties can significantly influence biological activity. For example, varying the halogen substituents or introducing different functional groups can enhance or diminish anticancer activity .

Other Biological Activities

Beyond anticancer properties, N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide may exhibit other biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown potential as antimicrobial agents against various pathogens.

- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, contributing to their therapeutic potential in oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like lipoxygenase, which plays a role in the inflammatory response. By binding to the active site of the enzyme, the compound can prevent the formation of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide with analogs based on core heterocycles, substituents, and bioactivity.

Thiadiazole-Based Carboxamides

Key Observations :

- Substituent Impact : The trifluoromethylpyrazole group in BTP2 enhances binding to cytoskeletal proteins, while the nitrothiophene in ’s compound confers antibacterial properties.

- Core Heterocycle : Thiadiazoles (as in the target compound) exhibit stronger enzyme inhibition than thiazoles or dihydrothiadiazoles due to electron-withdrawing effects ().

Lipoxygenase Inhibitors with Similar Phenyl Substituents

Key Observations :

- The target compound’s thiadiazole-carboxamide moiety shows comparable or superior enzyme inhibition to oxadiazole derivatives ().

- The 5-chloro-2-methoxyphenyl group is critical for hydrophobic interactions with lipoxygenase active sites ().

Anticancer Thiadiazole/Thiazole Derivatives

Key Observations :

- Thiadiazole derivatives (e.g., the target compound) generally exhibit lower IC₅₀ values than thiazoles, likely due to enhanced metabolic stability ().

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by relevant research findings and data.

The biological activity of N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide primarily involves its interaction with specific molecular targets, notably the peroxisome proliferator-activated receptor gamma (PPARγ). This compound acts as a ligand for PPARγ, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.

Key Mechanisms:

- Binding Affinity : The compound binds to the ligand-binding domain of PPARγ, leading to a conformational change that activates the receptor.

- Gene Expression Modulation : Activation of PPARγ influences gene expression related to insulin sensitivity and lipid metabolism, resulting in decreased circulating lipids and inflammatory markers.

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide exhibits various biochemical properties that contribute to its biological effects:

| Property | Description |

|---|---|

| Molecular Weight | 250.7 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Stability | Stable under standard laboratory conditions |

| Transport Mechanism | Facilitated by specific transporters and binding proteins |

Cellular Effects

The compound has been shown to exert diverse effects on various cell types. In vitro studies indicate that it enhances insulin sensitivity and glucose uptake in adipose tissue and muscle cells.

In Vitro Studies:

- Cell Lines Tested : HepG2 (liver cancer), 769-P (renal cancer), and normal Vero cells were used to evaluate cytotoxicity.

- IC50 Values : The compound demonstrated varying cytotoxic effects across different cell lines, with an estimated IC50 value of approximately 10 µM against HepG2 cells .

Case Studies

Several studies have investigated the anticancer potential and other biological activities of N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide:

- Antitumor Activity : In a study evaluating new thiadiazole derivatives, N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide exhibited significant antiproliferative activity against liver carcinoma cell lines with an IC50 value of 12.39 µM .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial activity, showing effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values lower than standard antibiotics like nitrofurantoin .

Research Applications

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide has potential applications across several fields:

- Medicinal Chemistry : Investigated for its anti-inflammatory and anticancer properties.

- Pharmaceutical Development : Used as a lead compound for synthesizing more complex molecules targeting metabolic disorders.

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide?

The compound is typically synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) or iodine-triethylamine systems. For example, cyclization of intermediates like substituted benzoic acid hydrazides at 120°C with POCl₃ yields the thiadiazole core . Alternative routes involve coupling chloroacetyl chloride with aminothiazole precursors in dioxane, followed by recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

- Antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity testing (MTT assay) on cancer cell lines to assess antiproliferative potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Strategies include:

Q. What computational methods predict binding affinity for target enzymes?

Molecular docking (AutoDock, Schrödinger) and MD simulations are used to model interactions with:

- Bacterial enoyl-ACP reductase (FabI) for antimicrobial activity .

- Kinase domains (e.g., BCR-ABL) for anticancer potential . Electrostatic complementarity and H-bonding profiles guide lead optimization .

Methodological Considerations

Q. What analytical challenges arise in purity assessment?

- HPLC-MS detects trace byproducts (e.g., dechlorinated analogs) .

- Elemental analysis confirms stoichiometry, critical for N/S-rich thiadiazoles .

- TLC monitoring (silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. How are stability profiles assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.